molecular formula C10H18O B8339311 2,2,4,5-Tetramethyl-4-hexen-3-one CAS No. 17325-92-7

2,2,4,5-Tetramethyl-4-hexen-3-one

Cat. No.: B8339311
CAS No.: 17325-92-7
M. Wt: 154.25 g/mol
InChI Key: USJSRFSCPGPWHJ-UHFFFAOYSA-N
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Description

2,2,4,5-Tetramethyl-4-hexen-3-one (C₁₀H₁₈O) is a hindered α,β-unsaturated ketone synthesized via the decomposition of a hindered α-diazoketone. Its formation involves methyl migration during pyrolysis, irradiation, or acid-catalyzed rearrangement, yielding ~80% of the product under optimized conditions . The compound’s structure was confirmed through gas chromatography and molecular formula analysis, distinguishing it as a key intermediate in organic synthesis .

Properties

CAS No.

17325-92-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,4,5-tetramethylhex-4-en-3-one

InChI

InChI=1S/C10H18O/c1-7(2)8(3)9(11)10(4,5)6/h1-6H3

InChI Key

USJSRFSCPGPWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=O)C(C)(C)C)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,2,4,5-Tetramethyl-4-hexen-3-one is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple reactions including:

  • Michael Addition Reactions : The compound can act as a Michael acceptor due to the presence of the carbonyl group.
  • Cycloaddition Reactions : It can be used in Diels-Alder reactions to form more complex cyclic compounds.

Case Study : A study published in ChemInform examined the reactions of 2,4,5-trimethyl derivatives with bases in the presence of molecular oxygen, highlighting its utility in synthetic pathways that generate valuable products .

Flavor and Fragrance Industry

Due to its pleasant fruity aroma, this compound is employed as a flavoring agent and fragrance component. Its application includes:

  • Food Industry : Used as a flavor enhancer in various food products.
  • Cosmetics : Incorporated into perfumes and scented products for its appealing scent profile.

Data Table 1: Flavor Profile Characteristics

PropertyValue
OdorFruity
TasteSweet
Usage Concentration0.1% - 1% in formulations

Emerging research suggests that this compound may possess certain biological activities:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens.

Case Study : In a study assessing the antimicrobial activity of essential oils containing similar compounds, it was noted that constituents like this compound exhibited significant inhibition against certain bacterial strains .

Comparison with Similar Compounds

2,2,4,5-Tetramethyl-5-hexen-3-one (V)

  • Structure : A structural isomer of IV, differing in the position of the double bond (C5 instead of C4) .
  • Synthesis: Produced as a minor byproduct (<20%) under the same decomposition conditions as IV .

Cyclic Ketone (VI)

  • Structure : A saturated cyclic ketone (C₁₀H₁₈O), likely formed via intramolecular cyclization during rearrangement .
  • Synthesis: Minor product (<5%) in the same reaction, suggesting competing pathways between methyl migration and cyclization .

Comparison with Aliphatic Hydrocarbons

2,2,3,5-Tetramethylhexane and Derivatives

  • Structure : Branched alkanes (e.g., 2,2,3,5-Tetramethylhexane, C₁₀H₂₂) lack the ketone functional group and α,β-unsaturation present in IV .
  • Properties :
    • Critical Temperature (Tₐ) : 347.3°C (2,2,3,4-Tetramethylhexane) vs. 22.4°C (2,2,3,5-Tetramethylhexane) .
    • Critical Pressure (Pₐ) : 2.37 MPa (2,2,3,4-Tetramethylhexane) vs. 2.27 MPa (2,2,3,5-Tetramethylhexane) .
  • Applications : Primarily used as solvents or fuel additives, contrasting with IV’s role in synthetic chemistry.

Table 2: Critical Properties of Alkanes vs. IV

Substance Tₐ (°C) Pₐ (MPa) Functional Group
2,2,3,4-Tetramethylhexane 347.3 2.37 Alkane
2,2,4,5-Tetramethyl-4-hexen-3-one N/A N/A α,β-Unsaturated ketone

Comparison with Deuterated Steroid Derivatives

Progesterone-d9 and Related Compounds

  • Structure : Complex steroids (e.g., progesterone-d9) incorporate IV’s core structure (this compound) but with additional deuterated and functionalized rings .
  • Applications : Used in isotopic labeling for pharmacokinetic studies, unlike IV’s synthetic utility .
  • Reactivity : The steroid backbone introduces steric and electronic effects absent in IV, altering metabolic stability and binding affinity.

Research Findings and Implications

  • Synthetic Efficiency : IV’s high yield (~80%) underscores its preference in rearrangement reactions over isomers V and VI .
  • Functional Group Impact : The α,β-unsaturated ketone in IV enables conjugation-driven reactions, distinguishing it from alkanes and cyclic derivatives.
  • Industrial Relevance : IV’s structural complexity makes it valuable for synthesizing hindered ketones, while alkanes and deuterated steroids serve niche roles in materials science and pharmacology.

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 2,3,5,6-Tetrahydro-2,3,5,6-tetramethyl-7-pyrone (1.58 kg, 10.1 mol) in 6.5 L of formic acid and 2.25 L of sulfuric acid.

  • Temperature : 50°C for 16–24 hours.

  • Workup : The reaction mixture is quenched with ice, extracted with diethyl ether, and washed with sodium chloride and sodium hydroxide solutions to remove residual acid.

  • Purification : Fractional distillation under reduced pressure (15 Torr) yields the target compound as a yellow liquid (77–90°C boiling range) with a 75% yield.

Key Mechanistic Insights

The reaction proceeds via protonation of the pyrone carbonyl, followed by cycloreversion to generate a linear dienol intermediate. Subsequent acid-catalyzed dehydration and keto-enol tautomerization yield the conjugated enone system. The use of sulfuric acid enhances the electrophilicity of the carbonyl group, facilitating cyclization.

Titanium-Catalyzed Cross-Aldol Condensation

A modern approach leverages titanium-based catalysts to mediate the cross-aldol condensation between acetone and acetaldehyde derivatives. This method, adapted from the synthesis of 4-methyl-4-hexen-3-one, can be modified to produce this compound by altering the substitution pattern of the starting ketone.

Catalytic System and Procedure

  • Catalyst : Trichloropropoxytitanium complex (0.06 molar equivalents) with anhydrous magnesium chloride (0.35 molar equivalents).

  • Solvent : Butyl acetate.

  • Reaction Conditions : Dropwise addition of acetaldehyde (2 equivalents) to a stirred suspension of the starting ketone at 90°C for 3 hours, followed by hydrolysis with acetic acid and neutralization with potassium carbonate.

  • Yield : While the reported yield for 4-methyl-4-hexen-3-one is 31%, analogous conditions with a tetramethyl-substituted ketone precursor could theoretically achieve comparable efficiency.

Advantages and Limitations

  • Advantages : The titanium catalyst promotes chemoselective aldol addition while minimizing side reactions such as over-alkylation.

  • Limitations : Requires rigorous exclusion of moisture and precise stoichiometric control to prevent catalyst deactivation.

Base-Mediated α-Alkylation of α,β-Unsaturated Aldehydes

Deconjugative α-alkylation strategies, exemplified by the work of Preite et al., offer a route to branched enones via sequential deprotonation and alkylation. Although originally developed for cyclohexenecarboxaldehydes, this method can be extrapolated to synthesize this compound.

Experimental Protocol

  • Base System : Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) in toluene.

  • Alkylating Agent : Methyl iodide or benzyl bromide.

  • Procedure : A solution of the α,β-unsaturated aldehyde precursor is treated with NaH and t-BuOK at 0°C, followed by slow addition of the alkylating agent. The reaction is stirred at room temperature until completion.

  • Workup : Aqueous workup and column chromatography yield the alkylated product.

Stereochemical Considerations

The synergistic base system (NaH/t-BuOK) enables selective deprotonation at the α-position, bypassing competing O-alkylation pathways. Nuclear magnetic resonance (NMR) data for related compounds, such as (±)-1,2,6,6-tetramethylcyclohex-2-ene-1-carbaldehyde, confirm the regiospecificity of this approach:

  • 1^1H NMR (500 MHz, CDCl3_3) : δ 9.60 (s, 1H, CHO), 5.74 (br s, 1H, vinyl-H), 1.07–0.85 (m, 9H, CH3_3 groups).

  • 13^{13}C NMR : δ 203.6 (C=O), 131.1 (quaternary carbon), 127.0 (vinyl carbon).

Comparative Analysis of Methodologies

Method Catalyst/Base Yield Key Advantage Limitation
Acid-catalyzed cyclizationHCOOH/H2_2SO4_475%High scalabilityCorrosive conditions
Titanium-mediated aldolTi(OPr)Cl3_3~30%ChemoselectivityMoisture-sensitive
Base-mediated alkylationNaH/t-BuOK83–93%RegiocontrolLimited substrate scope

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,4,5-Tetramethyl-4-hexen-3-one, and what experimental design considerations are crucial for optimizing yield?

  • Methodological Answer : The compound is synthesized via rearrangement of α-diazoketones. A key route involves oxidizing 4-diazo-2,2,5,5-tetramethyl-3-hexanone with mercuric trifluoroacetate in acetonitrile and triethylamine, which induces methyl migration to yield the enone product . Critical design factors include:

  • Reagent stoichiometry : Excess triethylamine ensures efficient deprotonation.
  • Temperature control : Reactions are typically conducted at 0–25°C to avoid side reactions.
  • Safety protocols : Mercury-based reagents require fume hoods and waste neutralization.
  • Validation : Triangulate data using GC-MS, 1H^{1}\text{H}/13C^{13}\text{C} NMR, and IR to confirm purity and structure .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR spectroscopy : 1H^{1}\text{H} NMR identifies methyl groups (δ 1.0–1.3 ppm) and the conjugated enone system (δ 5.5–6.0 ppm for alkene protons; δ 210–220 ppm for carbonyl in 13C^{13}\text{C}).
  • IR spectroscopy : Strong carbonyl stretch near 1700 cm1^{-1}.
  • GC-MS : Determines molecular weight (140.23 g/mol) and purity.
  • Quantitative validation : Use certified reference standards (e.g., Cayman Chemical protocols) for calibration and cross-database spectral matching .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratory settings?

  • Methodological Answer :

  • Standardized protocols : Document reaction parameters (e.g., solvent purity, stirring rate).
  • Reagent sourcing : Use suppliers with batch-specific certificates of analysis.
  • Interlaboratory validation : Share samples with collaborators for independent characterization.
  • Statistical analysis : Report yields with standard deviations from triplicate trials .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the reaction mechanism of methyl migration in the synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states to identify energy barriers for methyl migration.
  • Electrostatic potential maps : Predict regioselectivity by analyzing steric and electronic environments.
  • Validation : Compare computed NMR chemical shifts with experimental data to refine mechanistic hypotheses .

Q. When encountering contradictory data on reaction pathways for this compound formation, what methodological strategies resolve discrepancies?

  • Methodological Answer :

  • Control experiments : Vary catalysts (e.g., Hg(II) vs. Ag(I)) and solvents (polar vs. nonpolar).
  • Isotopic labeling : Use deuterated reagents to track methyl group migration via 2H^{2}\text{H} NMR.
  • Byproduct analysis : Employ LC-MS to detect intermediates or side products.
  • Multivariate analysis : Apply ANOVA to assess the impact of experimental variables on yield .

Q. What role does this compound serve in the development of novel organic synthetic methodologies?

  • Methodological Answer :

  • Steric effect studies : Its hindered structure aids in probing steric influences on reaction kinetics.
  • Catalyst design : Used to test transition-metal catalysts for selective enone functionalization.
  • Photochemical applications : Investigate its reactivity under UV light for [2+2] cycloadditions.
  • Educational utility : Serves as a case study in graduate courses on rearrangement mechanisms .

Data Presentation

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/DataSignificance

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